Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-YL)butanoate is a synthetic organic compound that incorporates a triazole ring, a five-membered heterocyclic structure known for its diverse biological activities. This compound is classified as an ester due to the presence of the ethyl group attached to the carboxylic acid moiety. It holds potential significance in pharmaceutical applications, particularly in the development of new drugs due to the bioactive properties associated with triazole derivatives.
Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-YL)butanoate can be synthesized through various chemical pathways involving triazole chemistry. The classification of this compound falls under the category of triazole derivatives, which are known for their roles in medicinal chemistry, particularly as antifungal and antimicrobial agents. The triazole moiety is recognized for its ability to interact with biological targets, making it a valuable scaffold in drug design.
The synthesis of Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-YL)butanoate can be achieved through multiple synthetic routes. One effective method involves the reaction of a suitable alkyl halide with a triazole derivative under basic conditions.
Technical Details:
The molecular structure of Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-YL)butanoate features:
The molecular formula is C9H14N4O2, with a molecular weight of approximately 198.24 g/mol. The compound's structure can be represented as follows:
Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-YL)butanoate can participate in various chemical reactions typical for esters and triazoles:
The hydrolysis reaction can be represented as:
where C8H13N4O2 represents the corresponding acid.
The mechanism of action for compounds containing the triazole moiety often involves inhibition of specific enzymes or pathways within microorganisms or cancer cells. Triazoles typically interfere with fungal cell membrane synthesis by inhibiting lanosterol demethylase.
This inhibition leads to increased membrane permeability and ultimately cell death in susceptible organisms. The exact mechanism may vary depending on the specific biological target and context.
Relevant data include:
Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-YL)butanoate has potential applications in:
Research continues into optimizing its synthesis and exploring its biological activities further, highlighting its relevance in both medicinal and agricultural chemistry contexts.
Regioselective alkylation of the 1,2,4-triazole nucleus is critical for constructing Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate. The ambident nature of 1,2,4-triazole allows alkylation at N1 or N4 positions, with selectivity governed by reaction conditions. N-alkylation predominates using α-halo esters under basic catalysis (e.g., K₂CO₃/DMF), yielding N1-substituted isomers as the primary products [4]. Protection strategies further enhance regiocontrol: tert-butoxycarbonyl (Boc) groups direct alkylation to N1, achieving >95% regioselectivity [4]. Alternatively, lithium diisopropylamide (LDA)-mediated deprotonation at low temperatures (−78°C) generates triazolyl anions that react with electrophiles like ethyl 2-bromo-3-methylbutanoate to furnish C3-alkylated products [7].
Table 1: Regioselectivity in Triazole Alkylation
Alkylating Agent | Base/Catalyst | N1:N4 Ratio | Yield (%) |
---|---|---|---|
Ethyl 2-bromo-3-methylbutanoate | K₂CO₃/TBAB | 95:5 | 80–95 |
Ethyl 2-bromo-3-methylbutanoate | LDA/THF (−78°C) | — (C3-alkylation) | 65–75 |
Tosylated oxazoline derivative | K₂CO₃/DMF | 98:2 | 90–97 |
One-pot methodologies improve efficiency by telescoping multiple steps. A key route involves condensing ethyl 3-oxobutanoate with aminoguanidine hydrochloride to form 3-amino-1,2,4-triazole intermediates, which undergo in situ esterification [6]. Flow chemistry systems enhance this approach: continuous reactors facilitate imidate formation from cyanoacetates and alcohols, followed by triazole cyclization with formylhydrazide at elevated temperatures (120°C), achieving 85% yield with minimized intermediate isolation [2]. For spirocyclic variants, annulated cyanoacetates (e.g., ethyl 1-cyano-2-oxospiro[3.3]heptane-1-carboxylate) react with formylhydrazide in methanol/triethylamine, yielding triazolyl-spirobutanoates in a single operation [1].
Curtius rearrangement converts triazole-containing carboxylic acids to isocyanates, enabling carbamate or urea linkages. Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate is hydrolyzed to its carboxylic acid derivative using NaOH/ethanol (70°C, 4 h). Subsequent treatment with diphenylphosphoryl azide (DPPA) generates acyl azides, which rearrange to isocyanates upon heating (80°C). Trapping with tert-butanol affords Boc-protected triazolylamino derivatives [6] [8]. This method is pivotal for synthesizing peptidomimetics, preserving stereochemical integrity when chiral auxiliaries are present.
Stereocontrol at the C3 position of butanoate side chains is achieved through chiral auxiliaries or enantioselective catalysis. Diastereomeric resolution employs (1R,2S)-norephedrine to form Schiff bases with triazole aldehydes; subsequent alkylation and hydrolysis yield enantiopure esters (ee >98%) [1]. Computational studies reveal that α,α-disubstituted esters adopt twisted conformations due to 1,3-repulsive interactions, directing nucleophiles anti to the bulky triazole moiety [1]. For spiro systems, cyclopropane rings enforce coplanarity between triazole and ester groups, favoring syn-addition products [1].
Table 3: Stereochemical Outcomes in Alkylation
Substrate Type | Steric Influence | Preferred Isomer | ee/De (%) |
---|---|---|---|
α,α-Dimethylated ester | High 1,3-repulsion | anti-alkylated | 90 de |
Cyclopropyl ester | Ring-enforced coplanarity | syn-alkylated | 85 de |
Chiral norephedrine adduct | Chelation control | R-isomer | 98 ee |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1